molecular formula C11H18N2O B7969309 3-{[(3-Methoxypropyl)amino]methyl}aniline

3-{[(3-Methoxypropyl)amino]methyl}aniline

Cat. No.: B7969309
M. Wt: 194.27 g/mol
InChI Key: LDKMPUDJXHYRFC-UHFFFAOYSA-N
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Description

3-{[(3-Methoxypropyl)amino]methyl}aniline is an organic compound that features an aniline core substituted with a 3-methoxypropyl group attached via an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3-Methoxypropyl)amino]methyl}aniline typically involves the reaction of 3-methoxypropylamine with formaldehyde and aniline under controlled conditions. The reaction proceeds through a Mannich-type mechanism, where the amine reacts with formaldehyde to form an iminium ion, which subsequently reacts with aniline to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-{[(3-Methoxypropyl)amino]methyl}aniline has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(3-Methoxypropyl)amino]methyl}aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of covalent bonds or reversible interactions.

Comparison with Similar Compounds

  • **3-{[(3-Methoxyphenoxy)propyl]amino}methyl}phenol
  • 3-Methoxypropylamine
  • 3-Ethoxypropylamine

Comparison: 3-{[(3-Methoxypropyl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.

Properties

IUPAC Name

3-[(3-methoxypropylamino)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-14-7-3-6-13-9-10-4-2-5-11(12)8-10/h2,4-5,8,13H,3,6-7,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMPUDJXHYRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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